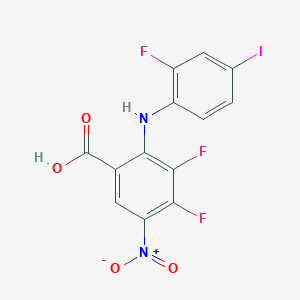

3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid

Numéro de catalogue B8298995

Poids moléculaire: 438.10 g/mol

Clé InChI: GKAKRBVVSDYLFJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07160915B2

Procedure details

To a solution of 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-5-nitro-benzoic acid (595.3 g, 1.363 mol) in acetone (9 L) was added sodium bicarbonate (609.0 g, 3.48 mol) and the mixture was stirred for 10 min. To this suspension was added dimethylsulfate (285.6 ml, 3.026 mol) and refluxed for 3 h (completion of reaction was confirmed by TLC-hexane: EtOAc/4:1), cooled to room temperature and evaporated under vacuum. The residue (yellow) was further digested in hot methanol (2 L), filtered, washed with methanol and dried to give the title compound as a solid (yellow). Yield: 405.63g (65.54%).

Quantity

595.3 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:3]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:17]=2[F:23])=[C:4]([CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[C:24](=O)(O)[O-].[Na+].COS(OC)(=O)=O.CCCCCC>CC(C)=O.CCOC(C)=O>[CH3:24][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]([F:11])=[C:2]([F:1])[C:3]=1[NH:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:17]=1[F:23] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

595.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(=C(C(=O)O)C=C(C1F)[N+](=O)[O-])NC1=C(C=C(C=C1)I)F

|

|

Name

|

|

|

Quantity

|

609 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

9 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

285.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)NC1=C(C=C(C=C1)I)F)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |